

An In-depth Technical Guide to the Chemical Structure of Cendifensine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine, also known as NOE-115, is a novel monoamine reuptake inhibitor currently under investigation for various neurological and psychiatric disorders.[1] As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique triple-action mechanism presents a promising therapeutic profile.[1] This document provides a comprehensive technical overview of the chemical structure of **Cendifensine**, detailing its physicochemical properties, the experimental methodologies typically employed for its structural elucidation, and its molecular mechanism of action.

Chemical Identity and Properties

Cendifensine is a chiral small molecule featuring a central pyrrolidine ring. Its systematic chemical name is (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone.[1][2] The structure is characterized by a 3,4-dichlorophenyl ketone group and a propyl group attached to the same stereocenter of the pyrrolidine ring.

Quantitative Structural and Physicochemical Data

The key quantitative data for **Cendifensine** are summarized in the table below for easy reference and comparison.



Identifier	Value	Source
IUPAC Name	(3,4-dichlorophenyl)-[(3S)-3- propylpyrrolidin-3- yl]methanone	PubChem[2], Wikipedia[1]
CAS Number	1034048-49-1	Wikipedia[1], PubChem[2]
Chemical Formula	C14H17Cl2NO	Wikipedia[1], PubChem[2]
Molecular Weight	286.20 g/mol	Wikipedia[1], PubChem[2]
SMILES	CCC[C@@]1(CCNC1)C(=0)C 2=CC(=C(C=C2)Cl)Cl	PubChem[2]
InChlKey	HVLPRTLORBIKNG- AWEZNQCLSA-N	PubChem[2]

Experimental Protocols for Structural Elucidation

The definitive structure of a novel chemical entity like **Cendifensine** is established through a combination of spectroscopic and analytical techniques. While specific raw data from the initial discovery is proprietary, the following protocols describe the standard methodologies used for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

- ¹H NMR (Proton NMR): This technique is used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. For Cendifensine, ¹H NMR would confirm the presence of the propyl group (distinct triplet and sextet patterns), the protons on the pyrrolidine ring, and the aromatic protons on the dichlorophenyl group (showing characteristic splitting patterns). Commercial suppliers of Cendifensine confirm the availability of ¹H NMR data for batch verification.[3]
- ¹³C NMR (Carbon NMR): This experiment determines the number of non-equivalent carbons and their chemical environment (e.g., alkyl, aromatic, carbonyl). Key signals would



correspond to the carbonyl carbon of the ketone, the carbons of the dichlorophenyl ring, the quaternary carbon of the pyrrolidine, and the carbons of the propyl chain.

- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.
 - COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the propyl group and the pyrrolidine ring.
 - HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the dichlorophenyl ketone moiety to the quaternary carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

 High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₇Cl₂NO). The characteristic isotopic pattern of the two chlorine atoms would be a key confirmatory feature in the mass spectrum.

X-ray Crystallography

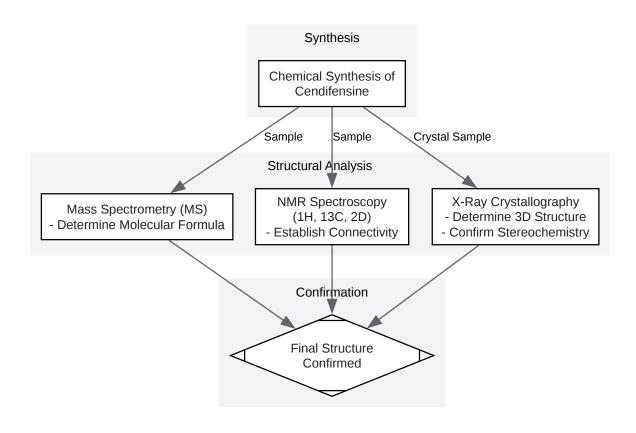
X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in its crystalline state.

Protocol: A suitable single crystal of Cendifensine (often as a salt, such as the hydrochloride form mentioned in patents[4]) is grown. This crystal is then mounted in an X-ray diffractometer. As X-rays pass through the crystal, they are diffracted into a unique pattern.
By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, revealing the precise spatial arrangement of every atom,



bond lengths, and bond angles, and confirming the (S)-stereochemistry at the C3 position of the pyrrolidine ring.

Below is a logical workflow for the structural elucidation process.



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Logical Workflow for Structural Elucidation of Cendifensine.

Mechanism of Action & Signaling Pathway

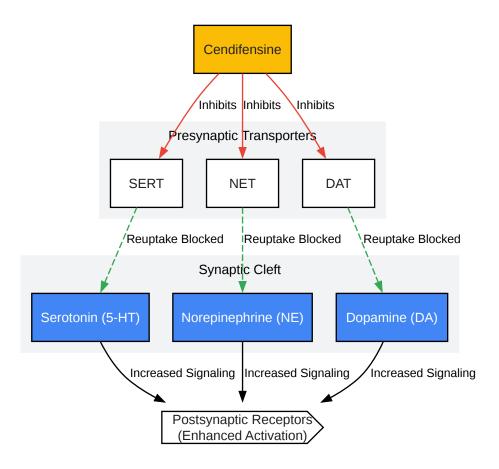
Cendifensine functions as a serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake inhibitor.[3][5] It binds to and blocks the function of the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

By inhibiting these transporters, **Cendifensine** prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine



in the synapse, thereby enhancing neurotransmission in all three systems. This "triple-action" is believed to contribute to a broader spectrum of therapeutic effects compared to more selective reuptake inhibitors.

The signaling pathway initiated by **Cendifensine**'s action is depicted below.



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Mechanism of Action of Cendifensine at the Synapse.

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